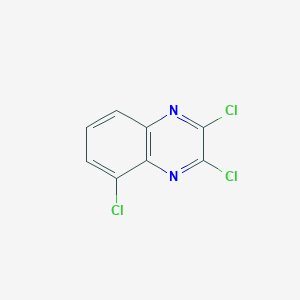

2,3,5-Trichloroquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5-Trichloroquinoxaline is a heterocyclic compound that has garnered significant attention in various fields of research due to its unique chemical structure and biological properties. It is a chlorinated derivative of quinoxaline, which is a bicyclic aromatic compound containing a pyrazine ring fused with a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloroquinoxaline typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of quinoxaline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5-Trichloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline oxides or reduced quinoxalines .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthesis of Complex Molecules

2,3,5-Trichloroquinoxaline serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and heterocyclic compounds. The presence of chlorine atoms at the 2, 3, and 5 positions enhances its reactivity and allows for various substitution reactions to occur, leading to diverse derivatives that can be tailored for specific applications .

Comparison with Similar Compounds

The positioning of chlorine atoms in this compound distinguishes it from other quinoxaline derivatives. For instance, when compared to 2,3-Dichloroquinoxaline or 4,6,7-Trichloroquinoline, the specific arrangement of chlorine influences both chemical reactivity and biological activity.

Biological Applications

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential as an antimicrobial agent against various pathogens. The compound's structure allows it to interact with biological targets effectively, which may lead to the development of new antimicrobial therapies .

Cancer Therapeutics

The compound is also being investigated for its potential therapeutic uses in oncology. Quinoxaline derivatives have shown promise in preclinical studies for treating various cancers due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacology

In the field of neuropharmacology, quinoxalines have been explored as ligands for serotonin receptors. Specific derivatives have demonstrated selective binding affinities at different receptor subtypes, which could lead to novel treatments for neurological disorders .

Industrial Applications

Dyes and Pigments Production

this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its application in industrial chemistry highlights its versatility beyond laboratory research .

Material Science

The compound is also being explored for its potential use in material science. Its properties could be beneficial for developing new materials with specific functionalities such as conductivity or photostability .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3,5-Trichloroquinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling pathways. The compound’s chlorinated structure allows it to interact with these targets effectively, leading to its observed biological activities .

Comparación Con Compuestos Similares

- 2,3,6-Trichloroquinoxaline

- 2,3-Dichloroquinoxaline

- 4,6,7-Trichloroquinoline

- 2-Methyl-4,5,7-trichloroquinoline

Comparison: 2,3,5-Trichloroquinoxaline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to 2,3,6-Trichloroquinoxaline, it has different reactivity and biological activity due to the position of the chlorine atoms. Similarly, other trichloroquinoline derivatives have different substitution patterns, leading to variations in their chemical behavior and applications .

Actividad Biológica

2,3,5-Trichloroquinoxaline is a chlorinated derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H3Cl3N2

- IUPAC Name : this compound

- Chemical Structure : The compound features a quinoxaline backbone with three chlorine substituents at the 2nd, 3rd, and 5th positions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the potential anticancer effects of this compound:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

Case Studies

- In Vitro Studies on Bacterial Strains :

- Anticancer Activity :

Comparative Biological Activity

To better understand the unique properties of this compound compared to other quinoxaline derivatives, the following table summarizes key biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective against multiple strains | Induces apoptosis in cancer cells | Enzyme inhibition and receptor modulation |

| 2,3-Dichloroquinoxaline | Limited effectiveness | Moderate activity | Similar mechanisms but less potent |

| 2,6-Dichloroquinoxaline | Effective against fungi | Weak anticancer effects | Different binding characteristics |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5-Trichloroquinoxaline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, halogenated precursors (e.g., dichloroquinoxaline derivatives) can undergo further chlorination using POCl₃ or PCl₅ under reflux conditions. Key variables include temperature (optimized between 80–120°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., K₂CO₃ for deprotonation). Evidence from analogous quinoxaline syntheses suggests yields improve with controlled stoichiometry of chlorinating agents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns on the quinoxaline ring. For instance, distinct chemical shifts for chlorine-substituted carbons appear in the 125–140 ppm range in ¹³C NMR. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (233.48 g/mol), while IR spectroscopy identifies C-Cl stretches near 550–650 cm⁻¹. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities, assay protocols, or cellular models. Mitigation strategies include:

- Purity Validation : Use HPLC-MS to confirm compound integrity and rule out degradation products.

- Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination).

- Structural Confirmation : Single-crystal X-ray diffraction can verify regiochemistry, as chlorine positioning critically impacts biological interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model charge distribution on the quinoxaline ring, identifying electron-deficient sites prone to substitution. For example, the C-2 and C-5 positions may exhibit higher electrophilicity due to chlorine’s electron-withdrawing effects. Molecular docking (AutoDock Vina) further predicts binding affinities with biological targets, aiding in rational drug design .

Q. How does solvent choice impact the stability of this compound during long-term storage?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring reveal degradation pathways. For solid-state storage, desiccants (silica gel) and amber vials at –20°C minimize photodegradation and moisture uptake .

Q. Methodological Guidance for Experimental Design

Q. Designing a SAR study for this compound derivatives: Which substituents enhance anticancer activity?

- Step 1 : Synthesize analogs with electron-donating (e.g., –OCH₃) or bulky groups (e.g., trifluoromethyl) at C-6/C-7 positions.

- Step 2 : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using flow cytometry to assess apoptosis.

- Step 3 : Corrogate data with computational ADMET predictions (e.g., SwissADME) to optimize pharmacokinetics .

Q. How to analyze regioselectivity challenges in multi-step syntheses involving this compound?

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 233.48 g/mol | PubChem |

| Melting Point | 146–149°C (predicted) | Analogous compounds |

| logP (Lipophilicity) | 3.2 (calculated) | ChemAxon |

Table 2: Common Degradation Products Identified via LC-MS

| Degradant | m/z Ratio | Proposed Structure |

|---|---|---|

| Dichloroquinoxaline | 198.9 | Loss of one Cl atom |

| Hydroxy-trichloroquinoxaline | 249.4 | Hydrolysis at C-2 |

Propiedades

IUPAC Name |

2,3,5-trichloroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUXLHCHAWOMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.